molecular formula C12H19NO B14638404 Benzenamine, N-butyl-4-methoxy-N-methyl- CAS No. 56269-47-7

Benzenamine, N-butyl-4-methoxy-N-methyl-

Cat. No.: B14638404
CAS No.: 56269-47-7
M. Wt: 193.28 g/mol
InChI Key: VPAHJNHEQJPBCJ-UHFFFAOYSA-N
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Description

Benzenamine, N-butyl-4-methoxy-N-methyl-, also known as N-methyl-N-butyl-4-methoxyaniline, is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a methyl group, and the benzene ring is substituted with a methoxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-butyl-4-methoxy-N-methyl- typically involves the alkylation of 4-methoxyaniline. The process can be carried out using butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-butyl-4-methoxy-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenamine, N-butyl-4-methoxy-N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-butyl-4-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The butyl and methyl groups on the nitrogen atom can affect the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the butyl group.

    Benzenamine, 4-methoxy-: Lacks both the butyl and methyl groups on the nitrogen atom.

    N-Methyl-p-anisidine: Another name for Benzenamine, 4-methoxy-N-methyl-.

Uniqueness

Benzenamine, N-butyl-4-methoxy-N-methyl- is unique due to the presence of both butyl and methyl groups on the nitrogen atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

56269-47-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butyl-4-methoxy-N-methylaniline

InChI

InChI=1S/C12H19NO/c1-4-5-10-13(2)11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3

InChI Key

VPAHJNHEQJPBCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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